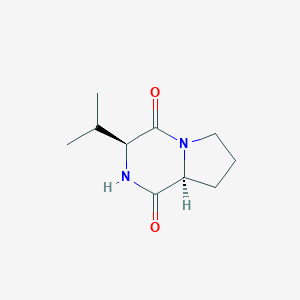

Cyclo(L-Pro-L-Val)

Übersicht

Beschreibung

Cyclo(L-Pro-L-Val) ist ein Diketopiperazin, eine Art von cyclischem Dipeptid, das durch die Fusion der Aminosäuren Valin und Prolin gebildet wird. Es ist ein Sekundärmetabolit, der in verschiedenen Mikroorganismen vorkommt, darunter Pilze und Bakterien . Diese Verbindung hat aufgrund ihrer biologischen Aktivitäten, einschließlich antibakterieller und Quorum-Sensing-Modulationseigenschaften, Interesse geweckt .

Wissenschaftliche Forschungsanwendungen

Cyclo(L-Pro-L-Val) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung der Diketopiperazin-Chemie und ihrer Reaktivität.

Wirkmechanismus

Der genaue Wirkmechanismus von Cyclo(L-Pro-L-Val) ist nicht vollständig geklärt. Es ist bekannt, dass es mit bakteriellen Quorum-Sensing-Systemen interagiert, insbesondere mit solchen, die N-Acylhomoserinlactone (AHLs) beinhalten. Diese Interaktion kann entweder Quorum-Sensing-Pfade aktivieren oder hemmen, wodurch die bakterielle Kommunikation und Biofilmbildung beeinflusst werden . Die antibakterielle Aktivität der Verbindung wird vermutlich mit ihrer Fähigkeit zusammenhängen, die Integrität der Zellmembran zu stören und die Proteinsynthese zu hemmen .

Wirkmechanismus

Target of Action

Cyclo(L-Pro-L-Val) is a 2,5-diketopiperazine that has been found to have toxic activity against phytopathogenic microorganisms, such as R. fascians LMG 3605 . It also shows toxicity similar to Chloramphenicol with comparable concentration . Furthermore, it can inhibit gram-positive phytopathogenic bacterium .

Mode of Action

In Pseudomonas aeruginosa, Cyclo(L-Pro-L-Val) is capable of activating N-acylhomoserine lactones (AHLs), a group of signaling molecules involved in bacterial quorum sensing . It is also capable of activating or antagonizing other LuxR-based quorum-sensing systems .

Biochemical Pathways

It is known that the compound can interfere with the signaling pathways of bacteria, potentially disrupting their ability to communicate and coordinate behavior .

Result of Action

The result of Cyclo(L-Pro-L-Val)'s action is the inhibition of certain bacteria, particularly phytopathogenic microorganisms . It shows toxicity similar to Chloramphenicol, a broad-spectrum antibiotic, suggesting that it may have similar antibacterial effects . Furthermore, it can inhibit gram-positive phytopathogenic bacterium .

Action Environment

The action of Cyclo(L-Pro-L-Val) can be influenced by environmental factors. For instance, its solubility in various solvents suggests that it may be more effective in certain environments than others . Additionally, the effectiveness of the compound may be influenced by the presence of other bacterial species and their associated signaling molecules .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Cyclo(L-Pro-L-Val) kann durch Cyclisierung linearer Dipeptide synthetisiert werden. Eine gängige Methode beinhaltet die Kondensation von L-Prolin und L-Valin, gefolgt von der Cyclisierung unter sauren oder basischen Bedingungen . Die Reaktion erfordert typischerweise ein Dehydratisierungsmittel wie Dicyclohexylcarbodiimid (DCC), um die Bildung der cyclischen Struktur zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Cyclo(L-Pro-L-Val) beinhaltet häufig Fermentationsprozesse unter Verwendung von Mikroorganismen, die diese Verbindung auf natürliche Weise produzieren. So ist bekannt, dass bestimmte Stämme von Streptomyces und Pseudomonas Cyclo(L-Pro-L-Val) als Teil ihrer Stoffwechselprozesse produzieren . Die Verbindung wird dann extrahiert und mit chromatografischen Verfahren gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyclo(L-Pro-L-Val) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann den Diketopiperazinring modifizieren und möglicherweise seine biologische Aktivität verändern.

Reduktion: Reduktionsreaktionen können zur Bildung verschiedener Diketopiperazin-Derivate führen.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können neue funktionelle Gruppen in das Molekül einführen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden, um neue Gruppen einzuführen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Substitution verschiedene funktionelle Gruppen einführen kann, was die biologische Aktivität der Verbindung verbessert .

Vergleich Mit ähnlichen Verbindungen

Cyclo(L-Pro-L-Val) gehört zu einer breiteren Klasse von Diketopiperazinen, zu denen Verbindungen wie Cyclo(L-Pro-L-Phe) und Cyclo(L-Pro-L-Leu) gehören. Diese Verbindungen weisen ähnliche cyclische Strukturen auf, unterscheiden sich jedoch in ihrer Aminosäurezusammensetzung, was zu Variationen in ihren biologischen Aktivitäten führt . Zum Beispiel:

Cyclo(L-Pro-L-Phe): Bekannt für seine neuroprotektiven Wirkungen und seinen potenziellen Einsatz bei der Behandlung neurodegenerativer Erkrankungen.

Cyclo(L-Pro-L-Leu): Zeigt antidiabetische Eigenschaften und wurde wegen seines Potenzials zur Kontrolle des Blutzuckerspiegels untersucht.

Cyclo(L-Pro-L-Val) zeichnet sich durch seine starke antibakterielle Aktivität und seine Fähigkeit zur Modulation von Quorum-Sensing-Systemen aus, was es zu einer einzigartigen und wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht .

Eigenschaften

IUPAC Name |

(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426301 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-40-2 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

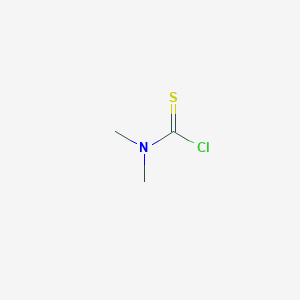

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclo(L-Pro-L-Val) exert its anti-inflammatory effects?

A1: Research suggests that cyclo(L-Pro-L-Val) exhibits anti-inflammatory effects by suppressing the phosphorylation of key proteins involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, cyclo(L-Pro-L-Val) significantly inhibited the phosphorylation of IκB kinase alpha (IKKα), IκB kinase beta (IKKβ), inhibitor of kappa B alpha (IκBα), and nuclear factor kappa B (NF-κB) []. This inhibition subsequently leads to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) activation, reducing the production of pro-inflammatory mediators like nitric oxide (NO) [].

Q2: Does cyclo(L-Pro-L-Val) influence plant growth?

A2: Yes, cyclo(L-Pro-L-Val) has been shown to exhibit auxin-like activity in plants []. Studies using Arabidopsis thaliana seedlings demonstrated that cyclo(L-Pro-L-Val) can modulate root architecture and activate auxin-regulated gene expression, suggesting its involvement in plant growth promotion [].

Q3: Can cyclo(L-Pro-L-Val) induce apoptosis in cancer cells?

A3: Research indicates that cyclo(L-Pro-L-Val), both individually and as part of a cyclic dipeptide mixture, can promote apoptosis in human cancer cell lines, including HeLa (cervical adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) [, ]. The mechanism involves cell cycle arrest at the G0–G1 transition, disruption of mitochondrial membrane potential, and activation of caspase-9-dependent apoptotic pathways [].

Q4: What is the molecular formula and weight of cyclo(L-Pro-L-Val)?

A4: The molecular formula of cyclo(L-Pro-L-Val) is C10H16N2O2, and its molecular weight is 196.25 g/mol.

Q5: What spectroscopic techniques are used to characterize cyclo(L-Pro-L-Val)?

A5: Various spectroscopic techniques are employed to characterize cyclo(L-Pro-L-Val), including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy [, , , , ].

Q6: Is cyclo(L-Pro-L-Val) stable under different storage conditions?

A6: The stability of cyclo(L-Pro-L-Val) under various storage conditions has been investigated in different food matrices. In almonds, cyclo(L-Pro-L-Val) was detected after 9 months of storage at 60% and 70% relative humidity at 25°C [].

Q7: Does cyclo(L-Pro-L-Val) possess any known catalytic properties?

A7: Based on the provided research, there is no evidence to suggest that cyclo(L-Pro-L-Val) exhibits catalytic properties. Its biological activities appear to be primarily related to its interactions with cellular targets rather than its ability to catalyze chemical reactions.

Q8: Are there any specific formulation strategies to enhance the stability or bioavailability of cyclo(L-Pro-L-Val)?

A8: The provided research does not elaborate on specific formulation strategies for cyclo(L-Pro-L-Val). Further investigations are needed to explore potential formulations that could improve its stability, solubility, or bioavailability for therapeutic applications.

Q9: What is the safety profile of cyclo(L-Pro-L-Val)?

A9: While cyclo(L-Pro-L-Val) exhibits promising biological activities, detailed toxicological studies are limited. Further research is needed to comprehensively assess its safety profile, including potential long-term effects, before considering it for therapeutic applications.

Q10: Has the pharmacokinetic profile of cyclo(L-Pro-L-Val) been investigated?

A10: The provided research papers do not provide information regarding the pharmacokinetic profile of cyclo(L-Pro-L-Val). Further studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Q11: Are there any reported in vivo studies evaluating the efficacy of cyclo(L-Pro-L-Val)?

A11: While in vitro studies demonstrate promising results, in vivo studies exploring the efficacy of cyclo(L-Pro-L-Val) are limited based on the provided research. Further research using animal models is crucial to evaluate its therapeutic potential.

Q12: Are there any known resistance mechanisms associated with cyclo(L-Pro-L-Val)?

A12: The provided research does not mention any specific resistance mechanisms associated with cyclo(L-Pro-L-Val).

Q13: Have any drug delivery systems been explored for targeted delivery of cyclo(L-Pro-L-Val)?

A13: The research papers provided do not discuss any specific drug delivery systems for cyclo(L-Pro-L-Val).

Q14: What analytical methods are commonly used to quantify cyclo(L-Pro-L-Val)?

A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for the detection and quantification of cyclo(L-Pro-L-Val) in various matrices, including food and biological samples [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)

![2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B57699.png)